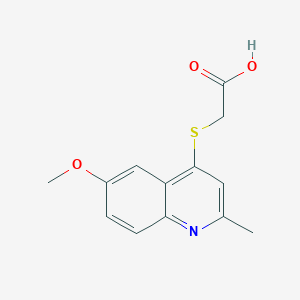

(6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid

Description

“(6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid” is a quinoline-based derivative featuring a sulfanyl (-S-) linkage at the 4-position of the quinoline ring, connecting to an acetic acid moiety. The quinoline core is substituted with a methoxy group (-OCH₃) at position 6 and a methyl group (-CH₃) at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. The acetic acid group enhances solubility and reactivity, facilitating further chemical modifications .

Synthesis of such compounds often involves multicomponent reactions. For example, telescoped processes using 8-hydroxyquinoline, glyoxals, and Meldrum’s acid under refluxing acetic acid have been reported for analogous furoquinoline-acetic acid derivatives . Characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry .

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid |

InChI |

InChI=1S/C13H13NO3S/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

KMZLQPLMSQBZOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid typically involves the reaction of 6-methoxy-2-methylquinoline with thioacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. The process involves the formation of a thioether bond between the quinoline and the thioacetic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

[(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-methoxy-2-methylquinolin-4-yl)thio]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thioacetic acid group can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Substituent Effects : The target compound’s 6-methoxy and 2-methyl groups enhance electron-donating capacity compared to chloro (electron-withdrawing) or phenyl (bulky) substituents in analogs .

- Linkage Type : Sulfanyl (-S-) linkages (as in the target compound and ) may improve metal-chelating ability compared to ether (-O-) linkages (e.g., ), which are more polar but less nucleophilic .

Synthetic Methods: Multicomponent reactions using 8-hydroxyquinoline derivatives are common for quinoline-acetic acid hybrids . Atom economy and simple work-up procedures are advantages of telescoped syntheses .

Physicochemical Properties :

- The acetic acid moiety universally enhances water solubility, critical for bioavailability in drug candidates .

- Molecular weights range from ~230–330 g/mol, influencing pharmacokinetic properties like membrane permeability .

Biological and Industrial Relevance: Chloro-substituted derivatives (e.g., ) show promise in oncology due to their interaction with cellular targets like HMGB1-mediated pathways . Furoquinoline analogs (e.g., ) are explored in optoelectronics due to extended π-conjugation.

Biological Activity

(6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis and Structural Characteristics

The compound is derived from quinoline, a heterocyclic aromatic organic compound. The synthesis typically involves the introduction of a methoxy group at the 6-position and a sulfanyl group at the 4-position of the quinoline ring. The acetic acid moiety enhances solubility and bioavailability.

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinoline derivatives can inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Notably, compounds 5a and 5b showed potent P-gp inhibitory activity, outperforming traditional inhibitors like verapamil in some assays .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | P-gp Inhibition |

|---|---|---|---|

| 5a | EPG85-257RDB | 10 | Yes |

| 5b | EPG85-257P | 8 | Yes |

| This compound | Various | TBD | TBD |

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Protein Tyrosine Kinases : Some studies suggest that quinoline derivatives can act as inhibitors of protein tyrosine kinases, which are crucial for cell signaling in cancer progression .

- Antimicrobial Activity : There is evidence that quinoline derivatives exhibit antimicrobial properties by targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .

Case Studies

A notable case study involved the evaluation of several quinoline derivatives against human cancer cell lines such as HCT116 and MCF7. These studies revealed that specific modifications to the quinoline structure significantly enhanced anticancer activity, with some compounds displaying IC50 values lower than traditional chemotherapeutics like doxorubicin .

Example Case Study

In a comparative study evaluating various synthesized quinoline compounds:

- Objective : To assess the anticancer efficacy and mechanism of action.

- Methodology : Compounds were tested against multiple cancer cell lines, with assessments for cytotoxicity and P-gp inhibition.

- Findings : Certain derivatives exhibited superior cytotoxicity compared to standard treatments, suggesting potential for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Methoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the quinoline core via Skraup or Doebner-Miller reactions, introducing methoxy and methyl groups at positions 6 and 2, respectively.

- Step 2 : Sulfanylation at position 4 using thiolating agents (e.g., Lawesson’s reagent or H₂S under basic conditions).

- Step 3 : Coupling the sulfanyl group to acetic acid via nucleophilic substitution or esterification.

- Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

- Structural Elucidation :

- NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, methyl group at δ 2.5–2.7 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and quinoline carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the sulfanyl-acetic acid moiety?

- Key Challenges : Oxidation of the sulfanyl group or undesired nucleophilic attack on the quinoline ring.

- Solutions :

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc.

- Controlled pH : Perform reactions under mildly acidic conditions (pH 4–6) to minimize base-induced decomposition.

- Reagent Selection : Use milder thiolating agents (e.g., thiourea instead of H₂S) to reduce side products .

Q. How does the electronic structure of the quinoline core influence the compound’s reactivity in substitution reactions?

- Computational Insights : Density Functional Theory (DFT) simulations reveal electron-deficient regions at position 4 due to the methoxy group’s electron-donating resonance effect. This enhances electrophilic substitution at the sulfanyl site.

- Experimental Validation : Kinetic studies using UV-Vis spectroscopy show faster reaction rates with electron-withdrawing substituents on the quinoline ring .

Q. What in vitro models are suitable for evaluating the compound’s antimicrobial efficacy, and how do results compare to structural analogs?

- Assay Design :

- MIC Testing : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- SAR Analysis : Compare with analogs lacking the methoxy or sulfanyl groups. Data from similar quinoline derivatives (e.g., 6-amino-2-methylquinoline-4-carboxylic acid) suggest that the sulfanyl-acetic acid group enhances membrane permeability .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Critical Factors :

- Purity : Ensure >95% purity via HPLC and elemental analysis. Impurities (e.g., unreacted starting materials) may skew results.

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Structural Confirmation : Cross-validate with X-ray crystallography if activity diverges significantly from analogs .

Methodological Considerations

- Data Contradictions : For example, reports LiAlH₄ as a reducing agent, while other studies use NaBH₄. Optimize conditions based on target functional groups (e.g., LiAlH₄ for amide reduction vs. NaBH₄ for ketones).

- Analytical Challenges : Low solubility in aqueous buffers complicates bioassays. Use co-solvents (e.g., PEG-400) or derivatize the compound into a water-soluble salt (e.g., sodium or hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.